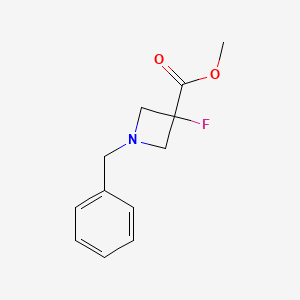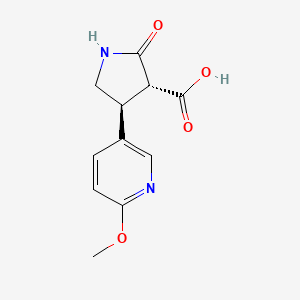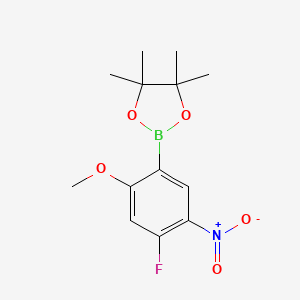
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of functional groups, including a fluoro, methoxy, and nitro group on a phenyl ring, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-methoxy-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Aryl halides with palladium catalysts and a base like potassium carbonate.
Major Products Formed
Reduction: 4-Fluoro-2-methoxy-5-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Employed in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in coupling reactions. The boron atom forms a transient complex with palladium, facilitating the transfer of the aryl group to the coupling partner. This process involves:
Molecular Targets: Palladium catalysts and aryl halides.
Pathways: Formation of a palladium-boron complex, followed by transmetallation and reductive elimination to form the coupled product.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxy-5-nitrophenylboronic acid
- 4-Fluoro-2-methoxy-5-nitrophenylboronic acid pinacol ester
- 4-Fluoro-2-methoxy-5-nitrophenylboronic acid neopentyl glycol ester
Uniqueness
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances its solubility and ease of handling compared to other boronic acids and esters.
Properties
Molecular Formula |
C13H17BFNO5 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
2-(4-fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)8-6-10(16(17)18)9(15)7-11(8)19-5/h6-7H,1-5H3 |
InChI Key |
HPUMGEPEXLJMTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


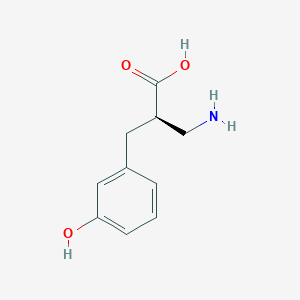
![2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12983768.png)


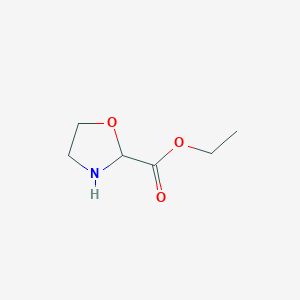
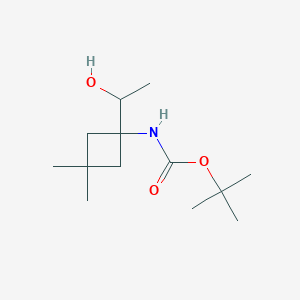

![2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione](/img/structure/B12983802.png)
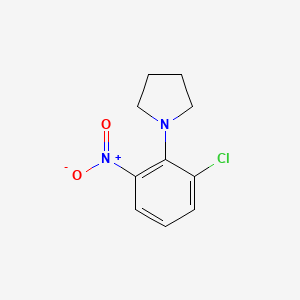
![5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12983816.png)

![tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12983826.png)
